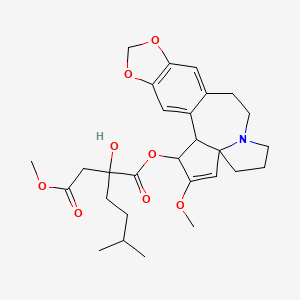

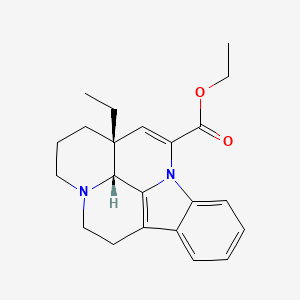

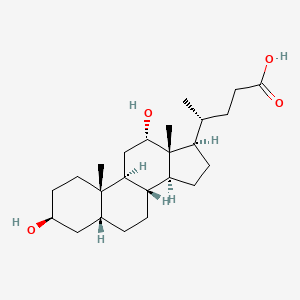

5beta-Cholanic acid-3beta,12alpha-diol

Descripción general

Descripción

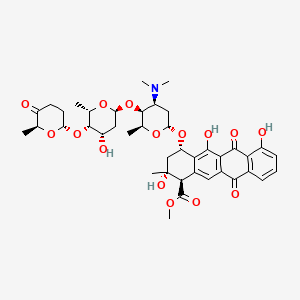

El ácido 3-Epidesoxicólico es un ácido biliar secundario y un epímero del ácido desoxicólico.

Mecanismo De Acción

El mecanismo de acción del ácido 3-Epidesoxicólico implica su interacción con dianas moleculares y vías específicas. Actúa como un huésped quiral, facilitando la purificación enantioselectiva de ciertos compuestos. Además, se ha demostrado que influye en la composición de la microbiota intestinal, lo que puede tener efectos posteriores en los procesos metabólicos .

Compuestos similares:

Ácido desoxicólico: Un ácido biliar primario con características estructurales similares pero diferente estereoquímica.

Ácido litocólico: Otro ácido biliar secundario con propiedades biológicas distintas.

Ácido ursodeoxicólico: Conocido por su uso terapéutico en enfermedades hepáticas

Singularidad: El ácido 3-Epidesoxicólico es único debido a su estereoquímica específica, que le permite actuar como un huésped quiral eficaz para la purificación enantioselectiva. Su papel en la influencia de la microbiota intestinal también lo distingue de otros ácidos biliares .

Análisis Bioquímico

Biochemical Properties

3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is involved in several biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor. This compound interacts with various enzymes and proteins, including those involved in bile acid metabolism. It is a human metabolite produced during metabolic reactions in humans (Homo sapiens). The interactions of 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid with enzymes and proteins are crucial for its role in metabolic pathways .

Cellular Effects

3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. As a bile acid, it plays a role in the emulsification and absorption of dietary fats. The compound’s impact on cell function includes modulation of lipid metabolism and regulation of cholesterol homeostasis. These effects are essential for maintaining cellular health and function .

Molecular Mechanism

The molecular mechanism of 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid involves its interactions with specific biomolecules. It binds to bile acid receptors, influencing gene expression and enzyme activity. The compound can act as an enzyme inhibitor or activator, depending on the context of its interactions. These binding interactions and changes in gene expression are critical for its biochemical functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and cholesterol regulation. At high doses, it can exhibit toxic or adverse effects, including liver damage and disruption of metabolic processes. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy .

Metabolic Pathways

3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is involved in several metabolic pathways, including bile acid metabolism. It interacts with enzymes such as 7α-hydroxylase and 12α-hydroxylase, which are essential for its synthesis and conversion. The compound’s role in these pathways affects metabolic flux and metabolite levels, contributing to the regulation of lipid and cholesterol metabolism .

Transport and Distribution

Within cells and tissues, 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in various tissues, including the liver and intestines. The compound’s transport and distribution are critical for its biological functions and effects on cellular processes .

Subcellular Localization

3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is localized in specific subcellular compartments, including the endoplasmic reticulum and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. The compound’s subcellular localization is essential for its role in metabolic processes and cellular regulation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 3-Epidesoxicólico se puede sintetizar mediante la epimerización del ácido desoxicólico. El proceso implica el uso de catalizadores específicos y condiciones de reacción controladas para lograr la epimerización deseada. La reacción generalmente requiere un solvente como el metanol y se lleva a cabo a una temperatura específica para garantizar la estereoquímica correcta .

Métodos de producción industrial: La producción industrial del ácido 3-Epidesoxicólico implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la purificación mediante recristalización y el uso de técnicas analíticas avanzadas para garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 3-Epidesoxicólico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción pueden involucrar reactivos como el hidruro de litio y aluminio.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Cloruro de tionilo en presencia de una base

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

El ácido 3-Epidesoxicólico ha sido ampliamente estudiado por sus aplicaciones en diversos campos científicos:

Química: Se utiliza como compuesto huésped quiral para la purificación enantioselectiva de alcoholes y otros compuestos.

Biología: Se investiga su papel en la microbiota intestinal y su impacto en las enfermedades metabólicas.

Medicina: Se estudia su potencial efecto terapéutico en afecciones como la enfermedad del hígado graso no alcohólico.

Industria: Se utiliza en la producción de productos químicos de alta pureza y como estándar en química analítica

Comparación Con Compuestos Similares

Deoxycholic Acid: A primary bile acid with similar structural features but different stereochemistry.

Lithocholic Acid: Another secondary bile acid with distinct biological properties.

Ursodeoxycholic Acid: Known for its therapeutic use in liver diseases

Uniqueness: 3-Epideoxycholic acid is unique due to its specific stereochemistry, which allows it to act as an effective chiral host for enantioselective purification. Its role in influencing gut microbiota also sets it apart from other bile acids .

Propiedades

IUPAC Name |

(4R)-4-[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-OFYXWCICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297449 | |

| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3b,12a-Dihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

570-63-8 | |

| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3beta-Deoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.BETA.-DEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRK5CBU04Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3b,12a-Dihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism by which 3-epideoxycholic acid interacts with other molecules?

A1: 3-Epideoxycholic acid, a steroidal compound, exhibits a unique ability to form inclusion complexes, essentially trapping guest molecules within its structure. This process, known as enclathration, is driven by the specific shape and chemical properties of the 3-epideoxycholic acid molecule, creating a channel-like cavity that can accommodate guest molecules of a suitable size and shape [].

Q2: How selective is this enclathration process, and are there specific examples?

A2: Research demonstrates that 3-epideoxycholic acid exhibits enantioselective enclathration, meaning it preferentially forms inclusion complexes with one enantiomer of a chiral molecule over the other. This selectivity is particularly noteworthy in the case of (2R,3S)-3-methyl-2-pentanol, where 3-epideoxycholic acid demonstrates a strong preference for this specific enantiomer [, ]. This selectivity arises from the precise spatial arrangement of atoms within the host cavity and the guest molecule, highlighting the importance of stereochemistry in this interaction.

Q3: What factors contribute to the enantioselectivity observed in 3-epideoxycholic acid inclusion complexes?

A3: Studies suggest that CH/O interactions between the host (3-epideoxycholic acid) and the guest molecule play a crucial role in enantioselective enclathration []. The specific arrangement of hydrogen bond donors and acceptors within the cavity of 3-epideoxycholic acid allows for preferential binding with one enantiomer over the other. This selectivity has significant implications for potential applications in chiral separation and resolution.

Q4: Beyond 3-methyl-2-pentanol, are there other examples of molecules that form inclusion complexes with 3-epideoxycholic acid?

A4: Yes, research indicates that 3-epideoxycholic acid can form inclusion complexes with a variety of alcohols []. The exact nature and stability of these complexes depend on the specific structural features of the guest alcohol molecule, including size, shape, and chirality. This broad range of potential guest molecules suggests that 3-epideoxycholic acid may have diverse applications in areas such as separation science, drug delivery, and material science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl 4-chlorobenzoate](/img/structure/B1200231.png)